

Forensic Analysis of Illicit Phencyclidine (PCP) Containing 1-Piperidinocyclohexanecarbonitrile (PCC)

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Compound of Interest

Compound Name: 1-Piperidinocyclohexanecarbonitrile

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Application Note

Introduction

Phencyclidine (PCP), a dissociative anesthetic, is a commonly abused recreational drug known for its hallucinogenic effects. Illicitly synthesized PCP is often found to be contaminated with precursors and by-products, the most significant of which is **1-piperidinocyclohexanecarbonitrile (PCC)**. PCC is a toxic precursor used in the most common synthesis route of PCP and its presence in street samples poses an additional health risk.^{[1][2][3]} Forensic analysis of illicit PCP samples, therefore, requires not only the identification and quantification of PCP but also the detection and quantification of PCC and other impurities. This document provides detailed protocols for the forensic analysis of illicit PCP samples containing PCC, focusing on chromatographic techniques.

Analytical Approaches

The primary analytical methods for the forensic analysis of PCP and PCC are gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).^{[2][4][5]} These techniques offer high sensitivity and specificity for the separation and identification of volatile and semi-volatile compounds like PCP and its precursors.^[6] For enhanced sensitivity and

lower limits of detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be employed.[\[7\]](#)[\[8\]](#)

A retrospective study of 213 illicit phencyclidine samples showed that one-third of them contained the synthetic contaminant **1-piperidinocyclohexanecarbonitrile** (PCC).[\[2\]](#) The concentration of PCC relative to PCP can vary significantly, with mole percentages of PCC to PCP ranging from 1% to as high as 68%.[\[2\]](#)[\[3\]](#)

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of PCP and PCC in illicit drug samples.

Table 1: PCP and PCC Content in Illicit Drug Samples

Sample Type	Analyte	Concentration Range	Reference
Tablets	PCP	1.1 - 6.8 mg/tablet	[1]
Powders	PCP	4.2 - 58.6% by weight	[1]
Tablets, Capsules, Powders	PCP/PCC Ratio	0.4 - 630	[3]
Powder/Tablets & Plant Material	PCC/PCP Mole %	1 - 68%	[2] [3]
Seized Sample	PCC	2% of sample weight (in one analyzed sample)	[1]

Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for PCP in Biological Samples

Analytical Method	Matrix	LOD	LOQ	Reference
GC-MS	Urine	2.5 ng/mL	2.5 ng/mL	[9]
LC-MS/MS	Postmortem Blood	-	1 ng/mL	[7]
GC-MS	Urine	3.125 ng/mL	6.25 ng/mL	[10]

Experimental Protocols

Protocol 1: Screening and Quantitation of PCP and PCC in Seized Solid Samples by GC-MS

This protocol is designed for the analysis of powder, tablet, or plant material suspected of containing PCP and PCC.

1. Sample Preparation

- For solid samples like tablets or capsules, grind them into a fine powder.
- Weigh approximately 10 mg of the homogenized sample into a vial.
- Add 1 mL of methanol and sonicate for 5 minutes to dissolve the analytes.
- Alternatively, for extraction from a strongly acidic solution, dissolve the sample in 0.1 N HCl.
[2] For direct analysis, dissolve the sample in chloroform.[2][3]
- Centrifuge the mixture to separate any insoluble materials.
- Transfer the clear supernatant to an autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.

- Column: HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.[11]
- Injector: Splitless mode at 280°C.[11]
- Carrier Gas: Helium at a constant flow of 1 mL/min.[11]
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 0.5 min.
 - Ramp: 20°C/min to 310°C.
 - Hold: 4 min.[9]
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 40-550.
 - For quantitative analysis, Selected Ion Monitoring (SIM) can be used. Key ions for PCP are m/z 243, 242, 200, 186, 158, 91, and 84. For PCC, characteristic ions should be determined from a reference standard.

3. Data Analysis

- Identify PCP and PCC in the sample by comparing their retention times and mass spectra with those of certified reference standards.
- For quantitative analysis, prepare a calibration curve using a series of standard solutions of known concentrations.
- Calculate the concentration of PCP and PCC in the original sample based on the calibration curve.

Protocol 2: Confirmatory Analysis of PCP in Urine by GC-MS

This protocol is adapted from established methods for the confirmation of PCP in biological samples and can be applied in a forensic context.[\[5\]](#)[\[9\]](#)

1. Sample Preparation (Solid Phase Extraction)

- To 2 mL of urine, add an internal standard (e.g., PCP-d5).[\[9\]](#)
- Adjust the pH of the urine sample to approximately 6.0 using a phosphate buffer.[\[9\]](#)
- Condition a solid-phase extraction (SPE) column with methanol and then water.
- Load the urine sample onto the SPE column.
- Wash the column with deionized water, followed by 100 mM acetic acid, and then methanol.[\[9\]](#)
- Elute the analytes with a mixture of methylene chloride/isopropanol/ammonium hydroxide (78:20:2).[\[9\]](#)
- Evaporate the eluate to dryness under a gentle stream of nitrogen at <50°C.[\[9\]](#)
- Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[\[9\]](#)

2. GC-MS Instrumentation and Conditions

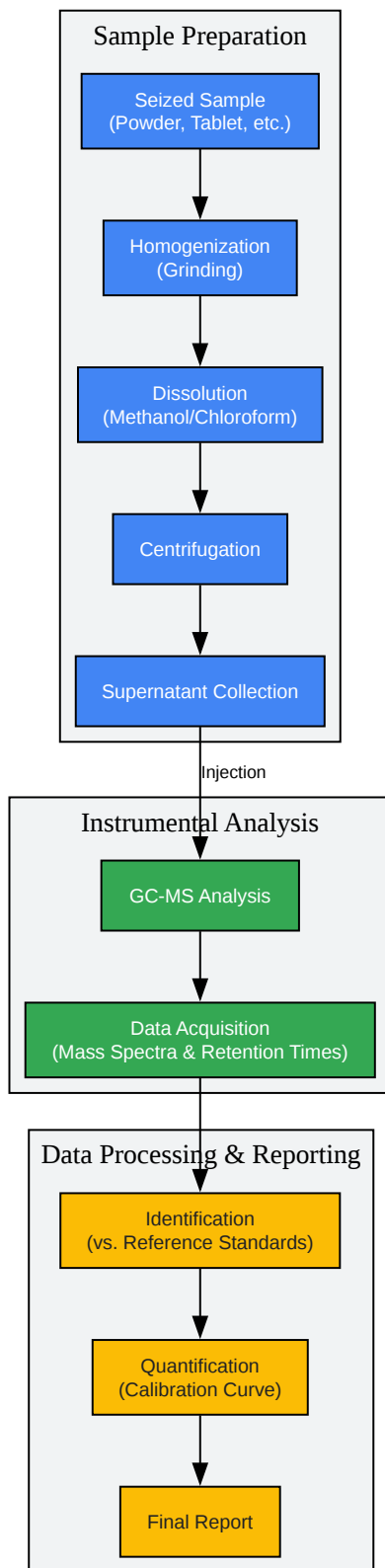
- Follow the instrumentation and conditions as described in Protocol 1.

3. Data Analysis

- Identify PCP and the internal standard based on their retention times and mass spectra.
- Quantify PCP using the ratio of the peak area of the analyte to that of the internal standard against a calibration curve.

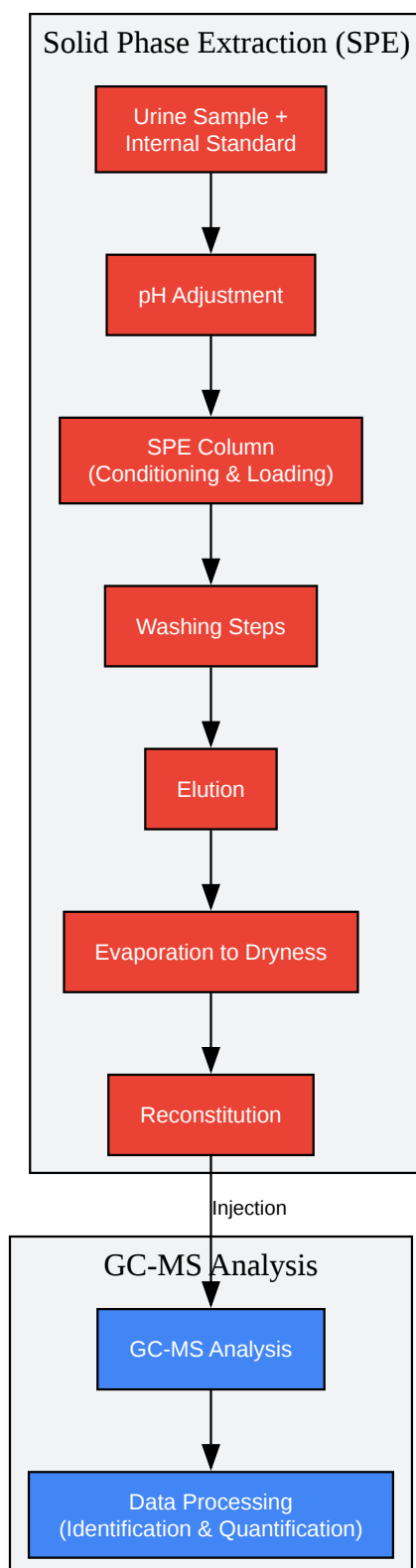
Visualizations

The following diagrams illustrate the experimental workflow for the forensic analysis of illicit PCP samples.



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Caption: Workflow for GC-MS analysis of solid PCP samples.



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Caption: Workflow for PCP analysis in urine by GC-MS with SPE.

Conclusion

The forensic analysis of illicit PCP samples for the presence of PCC is crucial for both legal and public health purposes. The GC-MS protocols outlined in this application note provide a robust framework for the identification and quantification of these substances. Proper sample preparation and adherence to validated analytical methods are essential for obtaining accurate and reliable results. The presence and concentration of PCC can provide valuable information about the synthesis route employed in the clandestine production of PCP.[4]

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